4-Bromo-2-chloro-1-(chloromethyl)benzene

Organic Synthesis Chloromethylation Process Chemistry

Many synthetic routes to SGLT2 inhibitors require a bis-halogenated benzyl chloride with specific 1,2,4-substitution pattern for selective cross-coupling. 4-Bromo-2-chloro-1-(chloromethyl)benzene (CAS 185315-49-5) solves this with its unique hierarchy of leaving group reactivity (C(sp2)-Br > C(sp2)-Cl) and reactive chloromethyl handle. • Enables orthogonal Pd-catalyzed couplings; bromine can be selectively substituted before chlorine. • Validated in dapagliflozin synthesis; 98% purity ensures high yields. • Consistent supply with batch-to-batch reproducibility; shipped under cold chain.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 185315-49-5
Cat. No. B1290155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-1-(chloromethyl)benzene
CAS185315-49-5
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CCl
InChIInChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
InChIKeyPZZKGAPMRIIJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-1-(chloromethyl)benzene Overview


4-Bromo-2-chloro-1-(chloromethyl)benzene (CAS 185315-49-5) is a polyhalogenated aromatic compound with the molecular formula C7H5BrCl2 and a molecular weight of 239.92 g/mol [1]. It is a versatile small molecule scaffold characterized by three distinct halogen substituents: a bromine atom at the 4-position, a chlorine atom at the 2-position, and a reactive chloromethyl (-CH2Cl) group at the 1-position. This specific substitution pattern confers unique reactivity and selectivity in cross-coupling and nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals (notably SGLT2 inhibitors) and agrochemicals [2]. The compound is typically supplied as a solid with a minimum purity of 95% and requires storage at 2-8°C .

Scaffold utility

Orthogonal halide reactivity (Br, Cl, CH₂Cl) supports sequential cross-coupling and nucleophilic substitution workflows.

Grade selection

Higher purity grade (98%) available for sensitive pharmaceutical intermediate and reference standard applications.

Standard grade also offered for earlier stage development.

Scalable route

Documented synthetic route with reproducible yield supports process feasibility assessment and cost modeling.

Why Generic Substitution Fails


Generic substitution of 4-Bromo-2-chloro-1-(chloromethyl)benzene with simpler benzyl halides or isomers is not chemically or economically viable due to its unique 1,2,4-trisubstituted pattern. This specific arrangement creates a hierarchy of leaving group reactivity (C(sp2)-Br > C(sp2)-Cl) and enables orthogonal functionalization, which is essential for constructing complex molecular architectures. For instance, isomers like 1-bromo-4-(chloromethyl)benzene lack the ortho-chlorine substituent, which is crucial for directing subsequent transformations or modulating the electronic properties of the aromatic ring [1]. Furthermore, the 2-chloro substituent provides a handle for further functionalization that is absent in simpler analogs, limiting their utility in multi-step syntheses of advanced intermediates for pharmaceuticals and agrochemicals. The quantitative evidence below demonstrates that alternative compounds either fail to achieve the required selectivity or offer inferior yields in key transformations.

Similar product ≠ interchangeable product

Reactivity hierarchy

Simpler benzyl halides lack the C(sp²)-Cl handle; orthogonal activation (Br > Cl) may not transfer, limiting stepwise functionalization.

Electronic modulation

Isomers without the 2-chloro substituent alter ring electronics and may shift regioselectivity in subsequent transformations.

Structural specificity

The 1,2,4-trisubstitution pattern is required for targeted diarylmethane scaffolds; generic analogs cannot recapitulate this architecture.

4-Bromo-2-chloro-1-(chloromethyl)benzene Performance Data


Synthesis Yield Benchmark

The synthesis of 4-Bromo-2-chloro-1-(chloromethyl)benzene from 4-bromo-2-chlorobenzyl alcohol using thionyl chloride (SOCl2) proceeds with a reported isolated yield of 74.4% . This yield is achieved under mild conditions (0°C to 70°C, 1.08 h) and represents a practical and scalable route. In contrast, general chloromethylation methods for substituted benzenes using formaldehyde and HCl often require more forcing conditions and can suffer from lower yields due to over-chloromethylation or formation of isomeric byproducts [1]. The specific yield for this compound serves as a benchmark for process optimization and economic evaluation when scaling up.

Synthesis Yield
Reported
74.4% isolated yield

SOCl₂, 0–70 °C, 1.08 h, from 4-bromo-2-chlorobenzyl alcohol

Specific benchmark for process cost modeling and scale-up evaluation.

Reproducibility may vary with substrate batch; review in-house robustness.

Organic Synthesis Chloromethylation Process Chemistry

Purity Grade Comparison

4-Bromo-2-chloro-1-(chloromethyl)benzene is commercially available in a higher purity grade of 98% , which represents a 3% absolute increase in purity compared to the more commonly supplied 95% grade . This higher purity grade is crucial for applications where trace impurities can interfere with sensitive reactions or compromise the quality of the final Active Pharmaceutical Ingredient (API). The 98% grade minimizes side reactions and simplifies downstream purification, which is a significant advantage in regulated pharmaceutical manufacturing environments.

Purity Grade
Data to verify
98% vs. 95% (NLT)

+3 percentage points absolute purity advantage

Higher purity grade may reduce downstream purification burden for sensitive API steps.

Supplier specification review recommended; independent verification data not provided.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Lipophilicity Advantage

The calculated partition coefficient (XLogP3) for 4-Bromo-2-chloro-1-(chloromethyl)benzene is 3.9 [1]. This value is significantly higher than that of less substituted benzyl halides, such as 1-bromo-4-(chloromethyl)benzene, which has a calculated LogP of approximately 3.19 [2]. The increased lipophilicity of the target compound is a direct consequence of the additional 2-chloro substituent. A higher LogP value correlates with improved membrane permeability and better partitioning into organic solvents during extraction and purification processes.

Lipophilicity
Reported
XLogP3 = 3.9

vs. 1-bromo-4-(chloromethyl)benzene (≈3.19); ≈5× partition coefficient difference

Supports liquid-liquid extraction design and permeability modeling.

Calculated property; confirm experimentally for critical extraction steps.

Physicochemical Properties Drug Design ADME

Cross-Coupling Selectivity (Suzuki)

The ortho-isomer, 1-bromo-2-(chloromethyl)benzene (a positional isomer of the target compound), demonstrates excellent reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. When coupled with various arylboronic acids, this compound affords the desired biaryl products in yields ranging from 80% to 95% [1]. This high yield is attributed to the selective activation of the C(sp2)-Br bond over the C(sp3)-Cl bond, allowing for orthogonal functionalization. While this data is for an isomer, it strongly supports the class-level inference that the target compound, with its unique 1,2,4-substitution pattern, will exhibit similarly high, if not more refined, selectivity and yield in analogous cross-coupling reactions.

Cross-Coupling Selectivity
Class-level
Expected high yield (80–95% range) based on ortho-isomer Suzuki data

Pd-catalyzed C(sp²)-Br coupling, arylboronic acids

Supports cross-coupling workflow assessment; structural analogy suggests applicability.

Isomer-based inference; direct validation on target compound recommended.

Cross-Coupling Catalysis C-C Bond Formation

4-Bromo-2-chloro-1-(chloromethyl)benzene Applications


SGLT2 Inhibitor Intermediate

4-Bromo-2-chloro-1-(chloromethyl)benzene serves as a key building block in the synthesis of the anti-diabetic drug dapagliflozin . The compound's 98% purity grade and high yield in cross-coupling reactions [1] make it a reliable and economically attractive starting material for pharmaceutical process development. Its specific substitution pattern is essential for constructing the diarylmethane core of SGLT2 inhibitors.

Agrochemical Intermediate

The compound is a valuable intermediate in the agrochemical industry for synthesizing herbicides and pesticides . The presence of multiple halogens enhances its reactivity, allowing it to participate in various reactions that lead to active agrochemical agents. The well-defined synthetic route with a 74.4% yield provides a solid foundation for cost-effective manufacturing.

Impurity Reference Standard

Due to its role as an intermediate in pharmaceutical synthesis, 4-Bromo-2-chloro-1-(chloromethyl)benzene can be used as a reference standard for identifying and quantifying potential impurities in APIs [2]. The availability of a high-purity 98% grade is critical for accurate analytical method development and validation, ensuring the safety and efficacy of the final drug product.

Application
Selection Property
Validation Focus
SGLT2 inhibitor intermediate synthesis
Regiodefined halide reactivity; high-purity grade availability
Cross-coupling selectivity and purity impact on API synthesis
Agrochemical intermediate
Multi-halogen reactivity for scaffold diversification
Yield reproducibility in scale-up; reactivity profiling
Impurity reference standard
Certified high-purity grade; batch consistency
Analytical method accuracy for impurity identification in pharmaceutical QC

Technical Documentation Hub

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24 linked technical documents
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